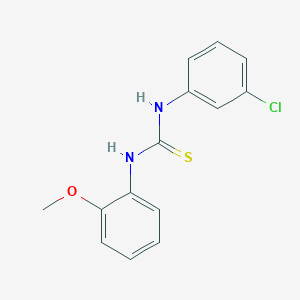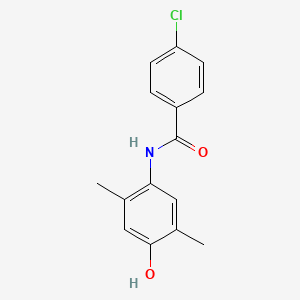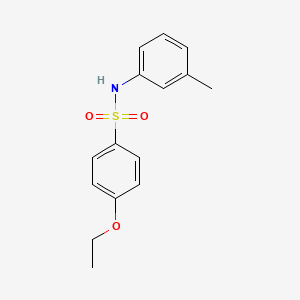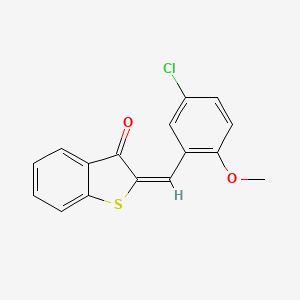
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in 1957 and has since become one of the most popular herbicides in the world. Diuron is a member of the phenylurea family of herbicides and is known for its broad-spectrum activity against various types of weeds.
Wirkmechanismus
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea works by inhibiting photosynthesis in plants. Specifically, it inhibits the electron transport chain in photosystem II, which leads to a disruption of the plant's ability to produce energy from sunlight. This ultimately results in the death of the plant. In addition to its herbicidal properties, N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has also been shown to have antimicrobial and anticancer activity, although the exact mechanisms of action are not yet fully understood.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects in plants. Studies have shown that N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea can alter the levels of various enzymes and metabolites in plants, leading to changes in plant growth and development. In addition, N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has been shown to have toxic effects on aquatic organisms, including fish and invertebrates. Studies have also shown that N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea can accumulate in soil and water, leading to potential environmental concerns.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it accessible for researchers. In addition, it has a broad-spectrum activity against various types of plants, making it useful for studying plant physiology and biochemistry. However, N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea also has several limitations. It can be toxic to certain types of organisms, which may limit its use in certain experiments. In addition, its effects on non-target organisms and the environment must be carefully considered.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea. One area of interest is the development of new herbicides based on the structure of N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea. Researchers are also investigating the potential use of N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea as an antifungal and anticancer agent. In addition, studies are being conducted to better understand the environmental impact of N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea and to develop strategies for mitigating its effects. Overall, N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea remains an important subject of scientific research with potential applications in a variety of fields.
Synthesemethoden
The synthesis of N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea involves the reaction of 2,5-dichloroaniline with 2-fluorobenzoyl isothiocyanate in the presence of a base. The reaction results in the formation of N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea, which is a white crystalline solid. The yield of the reaction is typically around 80-90%.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its herbicidal properties, but it has also been the subject of scientific research in other areas. For example, N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has been investigated for its potential as an antifungal agent. Studies have shown that N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea can inhibit the growth of various types of fungi, including those that cause plant diseases. N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has also been studied for its potential as an anticancer agent. Research has shown that N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea can induce apoptosis (cell death) in cancer cells, making it a promising candidate for further development as a cancer treatment.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-8-5-6-9(15)12(7-8)18-13(19)17-11-4-2-1-3-10(11)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEZGXUURSFGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)


![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)


![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)